BenchChemオンラインストアへようこそ!

5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Medicinal Chemistry Organic Synthesis Building Blocks

Strategic brominated building block for kinase-focused medicinal chemistry. The critical Br substituent at the 6-position of the imidazo[4,5-b]pyridine core enables Pd-catalyzed Suzuki and Buchwald-Hartwig cross-couplings for rapid SAR library generation. Unlike non-brominated analogs (e.g., CAS 1354960-76-1), this compound provides a reactive handle for late-stage diversification, PROTAC linker attachment, and chemical probe synthesis. The quinoline-imidazopyridine scaffold serves as a purine bioisostere with demonstrated CDK9 inhibitory potential. Procure this brominated intermediate to accelerate lead optimization through C-C and C-N bond formation strategies.

Molecular Formula C15H9BrN4
Molecular Weight 325.169
CAS No. 1354951-32-8
Cat. No. B2736973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline
CAS1354951-32-8
Molecular FormulaC15H9BrN4
Molecular Weight325.169
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=C(C=N4)Br
InChIInChI=1S/C15H9BrN4/c16-9-7-13-15(18-8-9)20-14(19-13)11-3-1-5-12-10(11)4-2-6-17-12/h1-8H,(H,18,19,20)
InChIKeyAPVLYNXVHMKFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{6-Bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline (CAS 1354951-32-8) – Key Compound Attributes & Sourcing Guide


5-{6-Bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline (CAS 1354951-32-8) is a heteroaromatic building block consisting of a quinoline ring system linked at the 5-position to a 6-bromo-substituted imidazo[4,5-b]pyridine core . This compound is part of the broader class of imidazopyridine-quinoline hybrids, which are recognized as promising purine bioisosteres in medicinal chemistry . With a molecular formula of C15H9BrN4 and a molecular weight of 325.16 g/mol, it features a critical bromine substituent that enables diverse downstream synthetic modifications .

5-{6-Bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline: Why Structural Analogs Are Not Interchangeable


Direct substitution of 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline with non-brominated analogs, such as 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline (CAS 1354960-76-1) or 2-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline (CAS 63572-59-8), is not functionally equivalent due to the absence of a key synthetic handle. The bromine atom at the 6-position of the imidazopyridine ring is essential for enabling palladium-catalyzed cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings, which are foundational for generating diverse compound libraries for structure-activity relationship (SAR) studies . Furthermore, the presence of bromine significantly alters the compound's physicochemical properties, including its lipophilicity (LogP) and molecular weight, which can impact its behavior in biological assays and its suitability for specific reaction conditions .

Quantifiable Differentiation Guide for 5-{6-Bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline (1354951-32-8)


Enhanced Synthetic Versatility: The Bromine Substituent as a Cross-Coupling Handle

5-{6-Bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline contains a bromine atom at the 6-position of the imidazopyridine ring, a feature absent in its non-halogenated analog, 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline (CAS 1354960-76-1). This structural difference is functionally critical, as the bromine serves as a reactive site for palladium-catalyzed cross-coupling reactions. Literature confirms that bromo-substituted imidazo[4,5-b]pyridine moieties are successfully employed in Suzuki and Buchwald-Hartwig couplings to generate diverse compound libraries . The non-brominated analog lacks this handle, severely limiting its utility for downstream diversification in medicinal chemistry campaigns.

Medicinal Chemistry Organic Synthesis Building Blocks

Physicochemical Profile: Impact of Bromination on Lipophilicity (LogP)

The introduction of a bromine atom into the imidazopyridine scaffold of 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline results in a measurable increase in lipophilicity compared to its non-brominated analog. The target compound has a calculated LogP of 3.94 . In contrast, the non-brominated analog, 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline (CAS 1354960-76-1), has a lower predicted LogP of 3.13 . This difference of +0.81 log units is consistent with established quantitative structure-property relationships (QSPR) indicating that bromine substitution on aromatic rings increases LogP by approximately 0.60 units [1].

ADME Physicochemical Properties Drug Design

Purity and Molecular Weight: Quantifiable Quality Control Benchmarks

As a commercially available research chemical, 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline is supplied with quantifiable purity and molecular weight specifications that differentiate it from other imidazopyridine building blocks. The target compound is available at a minimum purity of 95% with a molecular weight of 325.16 g/mol . This is in contrast to the non-brominated analog, 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline (CAS 1354960-76-1), which has a lower molecular weight of 246.27 g/mol and is also available at a 95% purity grade . This 78.89 g/mol difference in molecular weight provides a clear, quantifiable metric for verifying compound identity and purity during analytical characterization.

Quality Control Analytical Chemistry Procurement

Pharmacological Potential: Imidazo[4,5-b]pyridine Scaffold as Purine Bioisostere

The imidazo[4,5-b]pyridine core, which is central to 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline, is a recognized purine bioisostere and a privileged scaffold in kinase inhibitor drug discovery . Compounds based on this scaffold have demonstrated potent CDK9 inhibitory activity, with reported IC50 values in the sub-micromolar to low micromolar range (e.g., 0.63–1.32 μM) against cancer cell lines [1]. While direct activity data for 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline is currently unavailable, its incorporation of this validated pharmacophore provides a strong, class-level justification for its selection as a starting point for the synthesis of novel kinase inhibitors, in contrast to other heterocyclic building blocks that lack this established biological relevance.

Kinase Inhibition Anticancer Medicinal Chemistry

Recommended Application Scenarios for 5-{6-Bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline (1354951-32-8)


Medicinal Chemistry: Diversity-Oriented Synthesis of Kinase Inhibitor Libraries

The primary application scenario leverages the compound's bromine substituent as a reactive handle for diversification. Researchers can use 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline as a core scaffold in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to rapidly generate a library of analogs with varied aryl or heteroaryl groups at the 6-position. This approach is directly supported by literature demonstrating the successful use of similar bromo-imidazopyridine building blocks in such transformations . This strategy is ideal for exploring SAR around the imidazopyridine core to optimize potency and selectivity against kinase targets like CDK9 [1].

Chemical Biology: Synthesis of Functional Probes and PROTACs

The bromine handle on 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline provides a site for introducing linker moieties via cross-coupling. This is particularly valuable for the synthesis of chemical probes, such as biotinylated derivatives for target identification or fluorescent probes for cellular imaging. The established utility of bromo-imidazopyridines in Buchwald-Hartwig amination further supports its use in creating PROTAC (Proteolysis Targeting Chimera) molecules, where a linker is attached to the ligand for the target protein. The compound's purine bioisosteric scaffold enhances its potential as a ligand for kinase domains [1].

Process Chemistry: Late-Stage Functionalization for Lead Optimization

In a lead optimization setting, 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline can serve as a late-stage intermediate. Its bromine atom allows for the introduction of diverse functional groups (e.g., amines, ethers, alkyls, aryls) after the core scaffold has been assembled. This late-stage diversification strategy can streamline the synthesis of multiple lead candidates from a common intermediate, reducing the number of linear synthetic steps and accelerating the optimization timeline. The increased molecular weight and lipophilicity (LogP = 3.94) should be considered during the design of analogs intended for in vivo studies, as these properties can influence pharmacokinetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-{6-bromo-4H-imidazo[4,5-b]pyridin-2-yl}quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.